2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
Description
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is a Grignard reagent featuring a dioxolane-protected ethylene group. The 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF) offers enhanced stability and reduced hygroscopicity compared to traditional tetrahydrofuran (THF) solvents . This compound is widely used in organic synthesis for nucleophilic additions to carbonyl groups, enabling the construction of carbon-carbon bonds in complex molecules. Its dioxolane moiety acts as a protecting group, mitigating undesired side reactions during synthesis .
Properties
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKSXYWNPQQRGO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with magnesium metal in an anhydrous environment. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide primarily undergoes nucleophilic addition reactions with various electrophiles. These reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: Can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Commonly used solvents include tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF).
Major Products
The major products formed from reactions involving 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide are typically alcohols, ethers, and other functionalized organic compounds .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is widely used in various fields of scientific research:
Chemistry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Used in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
(a) Magnesium-Based Reagents
(b) Zinc-Based Reagents
Solvent Effects
- 2-MeTHF vs. THF :
- 2-MeTHF : Higher boiling point (80°C vs. 66°C for THF), reduced toxicity, and improved moisture resistance. Enhances reagent shelf life and reaction reproducibility .
- THF : Traditional solvent with higher polarity; prone to peroxide formation and hygroscopicity, requiring stringent inert conditions .
Biological Activity
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is a Grignard reagent known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its potential biological activities, which are of interest in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.
- Molecular Formula : C₅H₉BrO₂Mg
- Molar Mass : 227.43 g/mol
- Solvent : 2-Methyl tetrahydrofuran (2-MeTHF)
As a Grignard reagent, 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide acts primarily through nucleophilic attacks on electrophilic carbon atoms, particularly those found in carbonyl groups. This reaction leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives. While specific data on 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is limited, related compounds have shown significant antibacterial and antifungal activities:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dioxolane Derivative A | C. albicans | 625 µg/mL |
| Dioxolane Derivative B | S. aureus | 1250 µg/mL |
| Dioxolane Derivative C | P. aeruginosa | 500 µg/mL |
These results suggest that modifications to the dioxolane structure can enhance biological activity against pathogenic microorganisms .
Cytotoxicity Studies
In vitro cytotoxicity assessments of dioxolane derivatives have been performed to evaluate their potential as therapeutic agents. For instance, compounds derived from similar structures have displayed varying degrees of cytotoxicity against cancer cell lines. The cytotoxic effects are typically measured using assays such as MTT or XTT to determine cell viability.
Case Study 1: Synthesis and Activity Evaluation
A study synthesized several enantiomerically pure and racemic 1,3-dioxolanes and evaluated their biological activities. The results indicated that these compounds exhibited significant antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings emphasized the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Grignard Reagents in Drug Development
Grignard reagents like 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide have been extensively utilized in drug development processes. Their ability to form complex organic molecules makes them valuable in synthesizing pharmaceutical intermediates. For example, derivatives have been explored for their potential as anti-cancer agents due to their ability to target specific cellular pathways.
Applications in Research
The biological activity of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide extends beyond antimicrobial properties:
- Pharmaceutical Synthesis : Used as an intermediate in synthesizing bioactive compounds.
- Radiolabeling : Preparation of radiolabeled compounds for biological studies.
- Organic Chemistry : Essential in constructing complex molecules for various applications.
Q & A
Basic Questions
Q. How should researchers handle and store this Grignard reagent to ensure stability and prevent degradation?
- Methodological Answer :
- Store in airtight, moisture-free containers under inert gas (e.g., argon or nitrogen) at room temperature. Avoid exposure to humidity or oxygen, as the compound reacts violently with water and is air-sensitive .
- Use anhydrous 2-MeTHF as the solvent, which offers better thermal stability compared to THF and reduces peroxide formation risks .
- Monitor for precipitate formation (indicative of decomposition) and perform titrations (e.g., using Gilman’s test) to confirm reagent activity before critical reactions .
Q. What are standard protocols for quenching reactions involving this Grignard reagent?
- Methodological Answer :
- Slowly add the reaction mixture to a cooled (0–5°C) acidic solution (e.g., 1.5 N HCl) to neutralize excess reagent .
- Extract with ethyl acetate (2× volumes) to isolate organic products, followed by brine washes to remove residual salts. Dry the organic layer with anhydrous Na₂SO₄ or MgSO₄ .
- For sensitive substrates, use milder quenching agents like ammonium chloride or methanol to minimize side reactions .
Q. How does the dioxolane functional group in this Grignard reagent influence its reactivity in organic synthesis?
- Methodological Answer :
- The 1,3-dioxolane group acts as a protecting group for carbonyl functionalities, enabling selective alkylation without interfering with other electrophilic sites .
- Post-reaction, the dioxolane can be hydrolyzed under mild acidic conditions (e.g., dilute HCl at RT) to yield aldehydes or further oxidized to carboxylic acids .
Advanced Questions
Q. How can researchers optimize reaction conditions when using this reagent with substrates containing competing electrophilic sites?
- Methodological Answer :
- Temperature Control : Perform reactions at low temperatures (−20°C to 0°C) to suppress undesired nucleophilic attacks. For example, achieved selective alkyne addition at 0°C .
- Solvent Effects : Use 2-MeTHF to enhance solubility of bulky intermediates and stabilize the Grignard reagent during slow substrate addition .
- Monitoring : Track reaction progress via in-situ techniques like FT-IR or NMR to detect intermediate formation and adjust stoichiometry dynamically .
Q. What analytical strategies are effective for resolving contradictions in reaction yields or unexpected byproducts?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., from dioxolane ring-opening or over-addition). For example, identified aldehydes (24) and carboxylic acids (25) as hydrolysis/oxidation byproducts .
- Kinetic Studies : Vary reagent addition rates and measure activation energies via DSC to identify competing pathways. Slow addition minimizes exothermic side reactions .
- Isotopic Labeling : Introduce deuterated solvents (e.g., D₂O in quenching) to trace protonation sites and clarify mechanisms .
Q. How can this reagent be applied in synthesizing pH-sensitive spin labels or probes for biomedical research?
- Methodological Answer :
- Synthetic Route : React the Grignard reagent with nitroxide precursors (e.g., compound 17 in ) to introduce dioxolane-protected alkyl chains. Subsequent hydrolysis yields aldehyde-functionalized spin labels (24) for conjugation with biomolecules .
- pH Sensitivity : The dioxolane group’s hydrolysis generates pH-responsive aldehydes, enabling real-time tracking of microenvironmental changes via EPR spectroscopy (see Table 1 in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
